2-甲基-5-苯基-呋喃-3-羧酸乙酯

描述

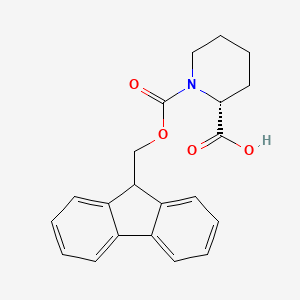

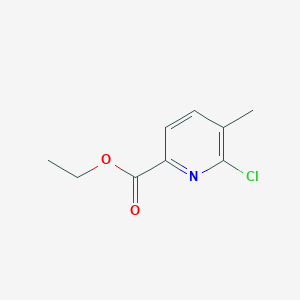

“2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester” is a chemical compound with the empirical formula C12H10O3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

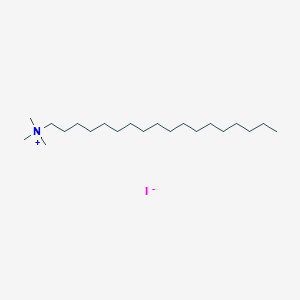

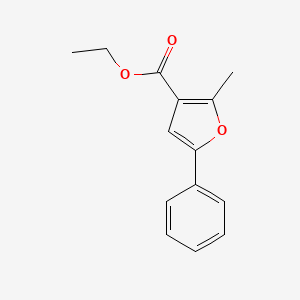

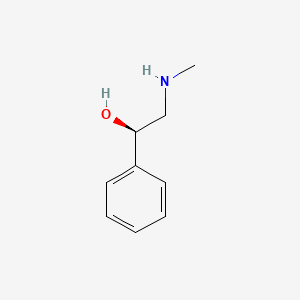

The molecular structure of “2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester” is characterized by a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a methyl group and a phenyl group attached to it . The carboxylic acid ethyl ester functional group is also present .

科学研究应用

抗癌研究中的肉桂酸衍生物

肉桂酸衍生物,包括酯类,因其抗癌潜力而受到重视。肉桂酸的结构特征,如3-苯基丙烯酸功能基团,使得这些衍生物能够进行各种化学反应,使其在药物研究中作为抗肿瘤剂具有价值。它们的应用涵盖了传统和合成抗肿瘤剂,历史可以追溯到1905年,并且由于其抗肿瘤功效,在过去二十年间再次引起了人们的兴趣(De, Baltas, & Bedos-Belval, 2011)。

生物质转化中的呋喃衍生物

呋喃衍生物,如5-羟甲基糠醛(HMF)及其衍生物,是从植物生物质中生产的,并且作为化工行业的替代原料至关重要。这些衍生物作为各种化学品的前体,包括单体、聚合物、燃料和其他功能材料。呋喃衍生物的合成和应用潜力凸显了它们作为可持续化学来源的重要性,未来有广泛应用的重要前景(Chernyshev, Kravchenko, & Ananikov, 2017)。

酯化和酯酶应用

对羧酸酯化和细菌中羧酸酯酶(CEHs)的作用进行研究,可以揭示与类似“2-甲基-5-苯基-呋喃-3-羧酸乙酯”这样的酯相关的生化转化过程。CEHs催化羧酸酯的水解成醇和酸,表明酯键在生物转化和工业应用中的重要性。这种酶促作用暗示了合成和降解酯化合物的潜在生物技术途径(Oh, Kim, & Kim, 2019)。

作用机制

Target of Action

This compound is part of a collection of unique chemicals provided for early discovery researchers , and its specific targets are still under investigation.

Mode of Action

It’s worth noting that furan derivatives have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex .

Biochemical Pathways

Furan derivatives have been known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction can lead to the formation of new carbon-carbon bonds, which could potentially affect various biochemical pathways.

Result of Action

Some furan derivatives have shown anticancer activities , suggesting that this compound may also have potential therapeutic effects.

属性

IUPAC Name |

ethyl 2-methyl-5-phenylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-3-16-14(15)12-9-13(17-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYBATGIZAOPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438238 | |

| Record name | ethyl 2-methyl-5-phenyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29113-64-2 | |

| Record name | 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29113-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-methyl-5-phenyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)